Ethyl 3-amino-4-(isobutylamino)benzoate
Overview
Description
Synthesis Analysis
A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), have been synthesized by the coupling reaction and characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . In another research, a total of 16 compounds were designed and synthesized. Three steps were used in the synthesis of the new target compounds, namely, alkylation, esterification and alkylation .Molecular Structure Analysis
The molecular structure of Ethyl 3-Amino-4-(Isobutylamino)Benzoate is represented by the formula C14H20N2O2. The InChI code for a similar compound, ethyl 3-amino-4-(ethylamino)benzoate, is 1S/C11H16N2O2/c1-3-13-10-6-5-8(7-9(10)12)11(14)15-4-2/h5-7,13H,3-4,12H2,1-2H3 .Scientific Research Applications
Pharmacological Characterization
Ethyl 3-amino-4-(isobutylamino)benzoate and its derivatives have been studied for their pharmacological properties. One compound, SAR150640, was characterized as a potent and selective β3-adrenoceptor agonist, explored for treating preterm labor. It displayed high affinity for β3-adrenoceptors and significantly inhibited spontaneous contractions in human near-term myometrial strips and uterine contractions in cynomolgus monkeys, without affecting heart rate or blood pressure (Croci et al., 2007).
Molecular Structures and Synthesis
The molecular structure of this compound derivatives has been examined, revealing intricate hydrogen-bonded supramolecular structures. Studies have explored the synthesis and chemical properties of these compounds, focusing on their potential industrial applications and the establishment of efficient synthesis methodologies (Portilla et al., 2007), (Qiao-yun, 2012).
Optical and Nonlinear Properties
Researchers have synthesized derivatives of this compound and analyzed their optical and nonlinear properties. Two specific compounds, EHB and ENB, were identified with promising optical limiting properties, making them potential candidates for applications like optical limiters (Abdullmajed et al., 2021).
Antimicrobial and Anti-inflammatory Agents
This compound derivatives have also been synthesized and tested for antimicrobial and anti-inflammatory activities. Some compounds showed promising biological activity, indicating potential use in pharmaceutical applications (Narayana et al., 2006), (Chen et al., 2008).
Mechanism of Action
While the specific mechanism of action for Ethyl 3-amino-4-(isobutylamino)benzoate is not explicitly stated, it is known that local anesthetics like this compound act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .
Properties
IUPAC Name |
ethyl 3-amino-4-(2-methylpropylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)10-5-6-12(11(14)7-10)15-8-9(2)3/h5-7,9,15H,4,8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFANIUCOVUQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.